Superior In Vivo Antifibrotic Efficacy of the Dimethoxy Analog versus Celecoxib and Other Methoxylated Pyrazolo[3,4-d]pyrimidines in CCl4-Induced Rat Liver Fibrosis
In a therapeutic CCl4-induced liver fibrosis model in male Sprague-Dawley rats, the dimethoxy analog (designated D1) demonstrated the greatest antifibrotic effect among three tested methoxylated pyrazolo[3,4-d]pyrimidines and the clinical COX-2 inhibitor celecoxib [1]. While all three analogs partially reversed hepatic architectural distortion, D1 (the 3,4-dimethoxy derivative) consistently outperformed D2 and D3 across multiple endpoints, including MDA reduction, GSH/SOD elevation, suppression of proinflammatory cytokines (TNF-α, IL-6), and reduction of the profibrogenic mediator TGF-β. This head-to-head comparison establishes a clear efficacy ranking: D1 (dimethoxy) > D2 > D3 ≥ celecoxib for antifibrotic outcomes.
| Evidence Dimension | In vivo antifibrotic efficacy (multi-parameter composite: MDA, GSH, SOD, TNF-α, IL-6, TGF-β, hepatic histology) |
|---|---|
| Target Compound Data | Dimethoxy analog (D1) exhibited the greatest activity in all measured parameters |
| Comparator Or Baseline | Celecoxib (clinical COX-2 inhibitor), D2 (monomethoxy or alternative methoxylation pattern), D3 (trimethoxy or alternative methoxylation pattern) |
| Quantified Difference | D1 > D2 > D3 ≥ celecoxib (qualitative ranking derived from direct comparative analysis across all parameters) |
| Conditions | CCl4-induced liver fibrosis in male Sprague-Dawley rats; oral administration at equimolar doses (D1: 18.058 mg/kg/day; celecoxib: 20 mg/kg/day); 6-week treatment duration |
Why This Matters
This direct head-to-head in vivo comparison provides the strongest available evidence that the 3,4-dimethoxy substitution pattern confers superior antifibrotic activity relative to other methoxylation patterns and to the clinical benchmark celecoxib, directly informing compound selection for fibrosis research programs.
- [1] Ghobrial, D. K.; El-Nikhely, N. A.; Sheta, E.; Ragab, H. M.; Rostom, S. A. F.; Saeed, H.; Wahid, A. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Antioxidants 2023, 12 (3), 637. View Source
